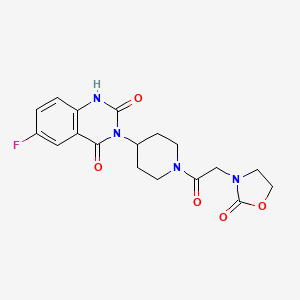

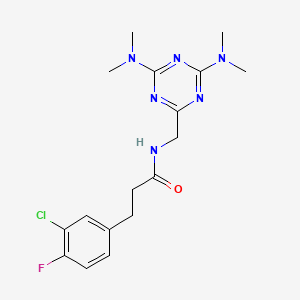

![molecular formula C18H12ClF3N2O4 B2442018 N-etilcarbamato de 3-[3-cloro-5-(trifluorometil)piridin-2-il]-2-oxo-2H-croman-7-il CAS No. 2062067-26-7](/img/structure/B2442018.png)

N-etilcarbamato de 3-[3-cloro-5-(trifluorometil)piridin-2-il]-2-oxo-2H-croman-7-il

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl N-ethylcarbamate is a useful research compound. Its molecular formula is C18H12ClF3N2O4 and its molecular weight is 412.75. The purity is usually 95%.

BenchChem offers high-quality 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl N-ethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl N-ethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Razón: La combinación única de las propiedades fisicoquímicas del átomo de flúor y la parte de piridina impulsa su actividad biológica .

- Ejemplo: Se puede utilizar como sustrato modelo para investigar la funcionalización regioselectiva .

- Crecimiento celular: En estudios biológicos, este compuesto se ha asociado con un aumento del crecimiento celular cuando se cultiva con suero fetal bovino .

- Orientación a las enzimas PPTasa: Los derivados del compuesto pueden tener promesa como agentes antibacterianos. Al enfocarse simultáneamente en las enzimas AcpS-PPTasa y Sfp-PPTasa, se podría detener eficazmente la proliferación bacteriana .

Agroquímicos y protección de cultivos

Síntesis intermedia

Estudios biológicos

Agentes antibacterianos

Mecanismo De Acción

Target of Action

Similar compounds with a trifluoromethylpyridine (tfmp) moiety have been used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It’s worth noting that the presence of an sfp-pptase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .

Result of Action

Based on the structure and known activities of similar compounds, it can be hypothesized that this compound may have potential antimicrobial activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Additionally, the formation of dust and aerosols should be prevented, and non-sparking tools should be used .

Análisis Bioquímico

Biochemical Properties

It is known that molecules with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Molecular Mechanism

It is suggested that the compound may exert its effects at the molecular level through key hydrogen bonding interactions with proteins .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl N-ethylcarbamate in animal models .

Metabolic Pathways

It is known that molecules with a -CF3 group can participate in various metabolic pathways .

Propiedades

IUPAC Name |

[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxochromen-7-yl] N-ethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N2O4/c1-2-23-17(26)27-11-4-3-9-5-12(16(25)28-14(9)7-11)15-13(19)6-10(8-24-15)18(20,21)22/h3-8H,2H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHWUTBYSWLHEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2441938.png)

![ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2441942.png)

![benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2441948.png)

![2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)

![6-ethyl-5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2441955.png)

![N-[4-(4-cyclopropylidenepiperidine-1-carbonyl)phenyl]acetamide](/img/structure/B2441957.png)